molecular formula C13H17FN2O4 B1409537 2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid CAS No. 1379830-89-3

2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid

Cat. No. B1409537
M. Wt: 284.28 g/mol
InChI Key: MOQAREUTQHALKQ-UHFFFAOYSA-N
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Description

The compound “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the resources I have accessed.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid”. However, similar compounds such as “2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid” are available2.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, I couldn’t find specific information on the molecular structure of “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid”.



Chemical Reactions Analysis

The chemical reactions involving “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid” would depend on the conditions and the reactants present. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid"3.


Scientific Research Applications

Fluorescent Amino Acid Derivative Synthesis

2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid is used in the synthesis of fluorescent amino acid derivatives. These compounds exhibit intense long-wave absorption and emission, along with a high fluorescence quantum yield, making them suitable as sensitive analytical probes in peptide studies (Szymańska et al., 2003).

Enantioselective Synthesis

It also plays a role in the enantioselective synthesis of neuroexcitant analogues. The process involves coupling with different compounds to produce enantiomerically pure derivatives, useful in neuroscience research (Pajouhesh et al., 2000).

Synthesis of Photophysically Desirable Amino Acid Derivatives

The compound is involved in creating amino acid derivatives with desirable photophysical properties. This application is significant in developing new methods for synthesizing amino acid derivatives (Guzow et al., 2001).

Preparation of Differentially Protected Azatryptophan Derivatives

It is also used in synthesizing differentially protected azatryptophan derivatives, important in peptide-based drug discovery. These derivatives can have selectively removable protecting groups, enhancing their utility in pharmaceutical research (Nimje et al., 2020).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid”.


Future Directions

The future directions for research on “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid” could include further studies on its synthesis, properties, and potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound.


Please note that the information provided is based on the resources I have accessed and there may be more comprehensive and detailed information available in specialized databases or scientific literature. It’s always a good idea to consult with a chemistry professional or researcher for more specific and detailed information.


properties

IUPAC Name

3-(5-fluoropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)5-8-4-9(14)7-15-6-8/h4,6-7,10H,5H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQAREUTQHALKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CN=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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